molecular formula C18H21N7O2 B5525623 N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No. B5525623
M. Wt: 367.4 g/mol
InChI Key: RMJIQTSLWPDIEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide typically involves multi-step chemical reactions. For instance, the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives from 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate, demonstrates a method for constructing complex molecules with triazolyl components (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by spectroscopic techniques such as 1H NMR and IR. These methods provide insights into the arrangement of atoms and the presence of functional groups, essential for understanding the compound's chemical behavior and potential interactions (Panchal & Patel, 2011).

Chemical Reactions and Properties

Compounds like N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide participate in a variety of chemical reactions, including cyclization, amidation, and reactions with hydrazine. These reactions often lead to the formation of new rings and functional groups, expanding the compound's chemical versatility and potential applications (Panchal & Patel, 2011).

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of derivatives related to this chemical structure is their antimicrobial properties. A study by Majithiya and Bheshdadia (2022) synthesized novel derivatives and evaluated their antimicrobial activity against selected bacterial and fungal strains. This research highlights the compound's potential in addressing microbial resistance through novel antimicrobial agents.

Antitumor and Antimicrobial Activities

Further research by Riyadh (2011) on N-arylpyrazole-containing enaminones, derived through reactions involving similar compounds, showed promising results in both antitumor and antimicrobial activities. These findings support the compound's versatility in contributing to the development of new treatments for cancer and infections.

Anticancer Activity

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, as investigated by Rahmouni et al. (2016), demonstrated anticancer and anti-5-lipoxygenase agents. This study underscores the potential therapeutic applications of this chemical framework in designing anticancer drugs.

Synthesis and Antimicrobial Activity of Derivatives

Research by Abunada et al. (2008) focused on synthesizing new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, demonstrating their antimicrobial activity. This exploration contributes to the search for new antimicrobial compounds in the fight against resistant strains of bacteria and fungi.

properties

IUPAC Name

N-methyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-13-22-25(15-7-5-4-6-8-15)18(27)24(13)12-16(26)23(3)11-14-9-20-17(19-2)21-10-14/h4-10H,11-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJIQTSLWPDIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(=O)N(C)CC2=CN=C(N=C2)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

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